molecular formula C10H14O2 B7940956 1-(3-Methoxymethylphenyl)-ethanol

1-(3-Methoxymethylphenyl)-ethanol

Cat. No.: B7940956
M. Wt: 166.22 g/mol
InChI Key: MHPFPTAMSYECHP-UHFFFAOYSA-N
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Description

1-(3-Methoxymethylphenyl)-ethanol is an organic compound with the molecular formula C10H14O2 It is characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxymethylphenyl)-ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Methoxymethylphenyl)-ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxymethylphenyl)-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(3-Methoxymethylphenyl)-ethanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can lead to the formation of 1-(3-Methoxymethylphenyl)-ethane.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products:

    Oxidation: 1-(3-Methoxymethylphenyl)-ethanone.

    Reduction: 1-(3-Methoxymethylphenyl)-ethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-Methoxymethylphenyl)-ethanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 1-(3-Methoxymethylphenyl)-ethanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact pathways involved can vary based on the context of its application.

Comparison with Similar Compounds

    1-(3-Methoxyphenyl)-ethanol: Lacks the methoxymethyl group, leading to different chemical properties and reactivity.

    1-(3-Methoxymethylphenyl)-methanol: Contains a methanol moiety instead of ethanol, affecting its solubility and reactivity.

    1-(3-Methoxymethylphenyl)-propanol: Has a longer carbon chain, influencing its physical and chemical properties.

Uniqueness: 1-(3-Methoxymethylphenyl)-ethanol is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

1-[3-(methoxymethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(11)10-5-3-4-9(6-10)7-12-2/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPFPTAMSYECHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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